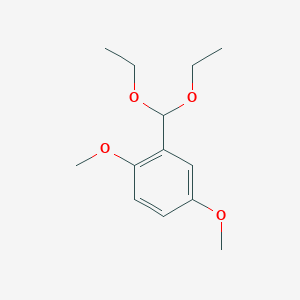

2-Diethoxymethyl-1,4-dimethoxybenzene

Description

Historical Context and Synthetic Utility of Aryl Ethers

Aryl ethers, organic compounds featuring an oxygen atom connected to an aryl group and either an alkyl or another aryl group, are prevalent structures in pharmaceuticals, natural products, and polymers. lscollege.ac.in The pursuit of efficient methods for their synthesis has been a long-standing endeavor in organic chemistry.

Historically, the Williamson ether synthesis, developed by Alexander Williamson in 1850, provided one of the earliest and most straightforward methods. lscollege.ac.inwikipedia.orgchemistrytalk.org This reaction typically involves the SN2 reaction of a deprotonated alcohol (an alkoxide) with a primary alkyl halide and remains a cornerstone of ether synthesis in both laboratory and industrial settings. lscollege.ac.inwikipedia.org While highly effective for many alkyl ethers, its application to aryl ether synthesis is limited to the reaction of a phenoxide with an alkyl halide.

For the direct coupling of an aryl halide with an alcohol, the Ullmann condensation, reported by Fritz Ullmann in 1905, became a key method. wikipedia.orgsynarchive.com This reaction traditionally requires copper or a copper catalyst, often under harsh conditions with high temperatures (frequently over 210°C) and polar solvents. wikipedia.orgmdpi.com Despite these demanding conditions, the Ullmann condensation has been a critical tool for creating aryl-oxygen bonds for decades. wikipedia.orgsynarchive.com

The late 20th century brought a revolution in cross-coupling reactions with the advent of palladium-catalyzed methods. The Buchwald-Hartwig amination, first published separately by Stephen L. Buchwald and John F. Hartwig, was extended to include the formation of aryl ethers. organic-chemistry.orgyoutube.com This palladium-catalyzed approach allows for the coupling of aryl halides or triflates with alcohols under much milder conditions than the Ullmann reaction, offering a broader substrate scope and greater functional group tolerance. organic-chemistry.orgyoutube.comorganic-chemistry.org These modern methods have significantly expanded the synthetic chemist's toolbox for accessing complex aryl ether structures. organic-chemistry.org

Significance of 1,4-Dimethoxybenzene (B90301) Derivatives in Organic Chemistry

1,4-Dimethoxybenzene, also known as hydroquinone (B1673460) dimethyl ether, is a versatile building block in organic synthesis. wikipedia.orgguidechem.comnbinno.com It is a white crystalline solid with a distinct sweet, floral odor, which has led to its use in perfumes and soaps. wikipedia.org Beyond its fragrance applications, its true value lies in its role as a chemical intermediate for a wide array of more complex molecules, including pharmaceuticals like methoxamine, dyes, and agrochemicals. wikipedia.orgguidechem.comnbinno.com

The two methoxy (B1213986) groups on the benzene (B151609) ring are powerful electron-donating groups, which activate the ring towards electrophilic aromatic substitution. umkc.edulibretexts.org These groups direct incoming electrophiles to the ortho and para positions. Since the para position is already substituted, electrophilic attack occurs at the ortho positions (carbons 2, 3, 5, and 6), which are all chemically equivalent in the unsubstituted molecule. libretexts.org This high reactivity makes 1,4-dimethoxybenzene a useful substrate for reactions like Friedel-Crafts alkylation, acylation, and formylation, allowing for the introduction of new functional groups onto the aromatic core. umkc.edumnstate.edu The resulting derivatives are key intermediates in the synthesis of various therapeutic agents and materials. nih.gov

The Diethoxymethyl Functional Group: Characteristics and Synthetic Relevance

The diethoxymethyl group, -CH(OCH₂CH₃)₂, is a type of acetal (B89532). chemistrylearner.com Specifically, it is the diethyl acetal of a formyl group (-CHO). Acetals are functional groups characterized by a single carbon atom bonded to two alkoxy (-OR) groups. chemistrylearner.comwikipedia.org They are formed by the reaction of an aldehyde or a ketone with two equivalents of an alcohol under acidic conditions. wikipedia.org

The primary synthetic relevance of the acetal functional group lies in its use as a protecting group for aldehydes and ketones. chemistrylearner.com The carbonyl group of an aldehyde is susceptible to attack by nucleophiles and can be sensitive to both acidic and basic conditions. By converting the aldehyde to an acetal, its reactivity is masked. Acetals are notably stable in neutral or basic environments and are resistant to attack by many nucleophiles and reducing agents. chemistrylearner.comresearchgate.net

This stability, however, is readily reversible. Under aqueous acidic conditions, the acetal can be easily hydrolyzed back to the original aldehyde and alcohol. chemistrylearner.comresearchgate.netgla.ac.uk This ability to be added and removed under specific conditions makes the diethoxymethyl group an excellent tool for multistep synthesis, allowing chemists to perform reactions on other parts of a molecule without affecting a sensitive aldehyde functionality. organic-chemistry.org

Structure

3D Structure

Properties

CAS No. |

1443348-11-5 |

|---|---|

Molecular Formula |

C13H20O4 |

Molecular Weight |

240.29 g/mol |

IUPAC Name |

2-(diethoxymethyl)-1,4-dimethoxybenzene |

InChI |

InChI=1S/C13H20O4/c1-5-16-13(17-6-2)11-9-10(14-3)7-8-12(11)15-4/h7-9,13H,5-6H2,1-4H3 |

InChI Key |

ITKDNPCXRABQCG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1=C(C=CC(=C1)OC)OC)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Diethoxymethyl 1,4 Dimethoxybenzene

Retrosynthetic Analysis of the 2-Diethoxymethyl-1,4-dimethoxybenzene Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler starting materials. deanfrancispress.comscitepress.org This process is achieved through a series of "disconnections," which are the reverse of known chemical reactions. ias.ac.inlkouniv.ac.in

Strategic Disconnection of the Diethoxymethyl Moiety

The primary disconnection in the retrosynthesis of this compound involves the C-C bond between the benzene (B151609) ring and the diethoxymethyl group. This leads to two synthons: a 2,5-dimethoxyphenyl anion and a diethoxymethyl cation.

A more practical and common disconnection strategy, however, targets the functional group itself. The diethoxymethyl group is an acetal (B89532), which is typically formed from an aldehyde and an alcohol in the presence of an acid catalyst. nih.gov Therefore, a logical retrosynthetic step is the disconnection of the acetal to its corresponding aldehyde, 2,5-dimethoxybenzaldehyde (B135726), and ethanol (B145695). This is a functional group interconversion (FGI).

This retrosynthetic step is highly strategic as it simplifies the target molecule to a key intermediate, 2,5-dimethoxybenzaldehyde, for which numerous synthetic routes are established.

Approaches to Regioselective Functionalization of 1,4-Dimethoxybenzene (B90301)

The next stage of the retrosynthetic analysis focuses on the formation of 2,5-dimethoxybenzaldehyde from a simpler precursor, 1,4-dimethoxybenzene. This requires the introduction of a formyl group (-CHO) onto the benzene ring. The two methoxy (B1213986) groups on 1,4-dimethoxybenzene are ortho, para-directing activators for electrophilic aromatic substitution. Due to symmetry, all four available positions on the ring are chemically equivalent, simplifying the issue of regioselectivity.

Key retrosynthetic disconnections for the introduction of the formyl group include:

Formylation Reactions: This disconnection leads directly back to 1,4-dimethoxybenzene and a formylating agent. This represents a direct functionalization approach.

Oxidation of a Methyl Group: An alternative disconnection involves the FGI of the aldehyde to a methyl group, leading to 2,5-dimethoxytoluene. The synthesis would then involve the oxidation of the methyl group.

Functionalization of a Halogenated Intermediate: Another approach involves the FGI of the aldehyde to a halogen, such as bromine. This would lead to 2-bromo-1,4-dimethoxybenzene, which could then be converted to the aldehyde via a Grignard reaction followed by formylation or other related methods.

For the purpose of this article, the focus will be on the direct formylation of 1,4-dimethoxybenzene.

Direct Functionalization of 1,4-Dimethoxybenzene Precursors

The direct introduction of a formyl group onto the 1,4-dimethoxybenzene ring is a primary strategy for the synthesis of 2,5-dimethoxybenzaldehyde, the immediate precursor to the target molecule. This is typically achieved through electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Pathways for Aldehyde Introduction

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring. The electron-rich nature of the 1,4-dimethoxybenzene ring, due to the activating methoxy groups, makes it susceptible to attack by various electrophiles.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. chemistrysteps.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). mychemblog.comijpcbs.com This in situ-generated electrophile, a chloroiminium ion, then attacks the aromatic ring.

The reaction of 1,4-dimethoxybenzene with the Vilsmeier reagent introduces the formyl group to yield 2,5-dimethoxybenzaldehyde. bloomtechz.com However, it has been reported that the Vilsmeier-Haack formylation of 1,4-dimethoxybenzene using DMF/POCl₃ can be low-yielding. sciencemadness.org

Subsequent Acetal Formation:

Once 2,5-dimethoxybenzaldehyde is obtained, the final step is the formation of the diethyl acetal. This is typically achieved by reacting the aldehyde with triethyl orthoformate in the presence of an acid catalyst. google.comresearchgate.net The reaction with ethanol can also be employed, often with a dehydrating agent to drive the equilibrium towards the acetal product. nih.gov

| Reactant | Reagents | Product | Reported Yield |

|---|---|---|---|

| 1,4-Dimethoxybenzene | DMF, POCl₃ | 2,5-Dimethoxybenzaldehyde | Low (e.g., 16% with N-methylformanilide/POCl₃) sciencemadness.org |

| 2,5-Dimethoxybenzaldehyde | Triethyl orthoformate, Acid catalyst | This compound | High |

The Gattermann-Koch reaction is another classic method for the formylation of aromatic rings. wikipedia.org It traditionally involves the use of carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a copper(I) chloride co-catalyst. organicreactions.orglibretexts.org The reactive electrophile is believed to be the formyl cation, [HCO]⁺. byjus.comyoutube.com

A significant limitation of the Gattermann-Koch reaction is that it is generally not applicable to phenol (B47542) and phenol ether substrates, which includes 1,4-dimethoxybenzene. wikipedia.org The Lewis acid catalyst can cause cleavage of the ether linkages. Therefore, this method is not a viable pathway for the synthesis of 2,5-dimethoxybenzaldehyde from 1,4-dimethoxybenzene.

An alternative, the Gattermann reaction, uses hydrogen cyanide (HCN) and HCl. While applicable to some phenol ethers, the high toxicity of HCN limits its widespread use.

Directed Ortho-Metalation Strategies for C-H Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic C-H bonds. In the context of 1,4-dimethoxybenzene, the two methoxy groups act as effective directed metalation groups (DMGs). The Lewis basic oxygen atoms of the methoxy groups can coordinate to an organolithium reagent, such as n-butyllithium (n-BuLi), facilitating the deprotonation of an adjacent (ortho) proton.

The process begins with the complexation of the lithium reagent to one of the methoxy groups. This proximity effect significantly increases the kinetic acidity of the ortho-protons at the C2 and C3 positions. Due to the symmetrical nature of the starting material, these positions are equivalent. Deprotonation with a strong base like n-BuLi results in the formation of a 2-lithio-1,4-dimethoxybenzene intermediate. This highly reactive organolithium species can then be quenched with a suitable electrophile to introduce a functional group at the 2-position.

For the synthesis of the target compound's precursor, N,N-dimethylformamide (DMF) is used as the electrophile. The aryllithium intermediate attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to yield 2,5-dimethoxybenzaldehyde. This aldehyde can then be converted to this compound. The regioselectivity is generally high, as the cooperative directing effect of the two methoxy groups strongly favors metalation at the position between them. commonorganicchemistry.comresearchgate.netuwindsor.ca Steric factors and the choice of solvent and base can also play a crucial role in directing the lithiation. ias.ac.in

| Step | Reagents | Solvent | Temperature (°C) | Typical Reaction Time | Purpose |

|---|---|---|---|---|---|

| 1. Lithiation | 1,4-Dimethoxybenzene, n-Butyllithium (n-BuLi) | Tetrahydrofuran (B95107) (THF) or Diethyl Ether (Et₂O) | -78 to 0 | 1-4 hours | Generation of 2-lithio-1,4-dimethoxybenzene intermediate |

| 2. Formylation | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | -78 to Room Temp | 1-3 hours | Introduction of the formyl group |

| 3. Workup | Aqueous acid (e.g., HCl, NH₄Cl) | - | 0 to Room Temp | - | Hydrolysis to 2,5-dimethoxybenzaldehyde |

Transition Metal-Catalyzed C-H Activation and Coupling Reactions

Transition metal-catalyzed C-H activation represents an increasingly important and atom-economical approach to forming new carbon-carbon bonds. nih.gov Catalysts based on metals like palladium, rhodium, and cobalt can facilitate the direct functionalization of C-H bonds, often guided by a directing group.

In the synthesis of 2,5-dimethoxybenzaldehyde, one of the methoxy groups on the 1,4-dimethoxybenzene ring can serve as a directing group. For instance, a palladium(II) catalyst can coordinate to the oxygen of a methoxy group, leading to the formation of a five-membered cyclometalated intermediate (a palladacycle). This intermediate brings the palladium center into close proximity to the C-H bond at the ortho position, enabling its cleavage. Once the C-H bond is activated, the resulting organopalladium species can undergo coupling with a suitable partner to introduce the desired functional group. While many C-H activation reactions focus on arylation or alkylation, methods for formylation exist, although they are less common for this specific substrate.

A notable example involves a cobalt-catalyzed hydroxymethylation reaction. A patent describes a method where 1,4-dimethoxybenzene reacts with formaldehyde (B43269) in the presence of a specialized cobalt catalyst and an oxygen or air oxidant to generate 2,5-dimethoxybenzaldehyde. This approach offers a greener alternative to traditional methods that may use more toxic reagents.

| Parameter | Condition |

|---|---|

| Substrate | 1,4-Dimethoxybenzene |

| Reagent | Formaldehyde |

| Catalyst System | Cobalt salt with a specialized ligand |

| Oxidant | Oxygen or Air |

| Product | 2,5-Dimethoxybenzaldehyde |

Multi-Step Synthesis from Simpler Aromatic Precursors

An alternative to functionalizing a pre-formed 1,4-dimethoxybenzene ring is to build the molecule sequentially from simpler precursors. One documented route begins with anethole, a naturally occurring compound. chemicalbook.com The synthesis proceeds through several distinct stages:

Oxidative Cleavage: Anethole is first oxidized to produce anisaldehyde (4-methoxybenzaldehyde).

Baeyer-Villiger Oxidation: The resulting aldehyde is then subjected to a Baeyer-Villiger oxidation, which converts the formyl group into a formate (B1220265) ester.

Hydrolysis: The ester is hydrolyzed to yield 4-methoxyphenol.

Formylation: A formyl group is introduced ortho to the hydroxyl group using a Reimer-Tiemann reaction, which involves chloroform (B151607) and a strong base, to produce 2-hydroxy-5-methoxybenzaldehyde.

Methylation: Finally, the remaining phenolic hydroxyl group is methylated using a reagent like dimethyl sulfate (B86663) to afford 2,5-dimethoxybenzaldehyde.

This multi-step pathway allows for the controlled, sequential installation of the required functional groups, building complexity from a simple, readily available starting material.

The most direct and common approach to this compound involves the modification of the readily available 1,4-dimethoxybenzene scaffold. This is typically a two-step process: formylation followed by acetalization.

Step 1: Formylation of 1,4-dimethoxybenzene Several classic organic reactions can be employed to introduce a formyl group onto the 1,4-dimethoxybenzene ring. The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds. nrochemistry.comsciencemadness.org It utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electron-donating methoxy groups activate the ring towards electrophilic substitution, directing the formylation to the 2-position to yield 2,5-dimethoxybenzaldehyde. However, reports suggest that the Vilsmeier-Haack reaction on 1,4-dimethoxybenzene can be low-yielding under standard conditions. sciencemadness.org

Step 2: Acetalization of 2,5-dimethoxybenzaldehyde Once the aldehyde precursor is obtained, it is converted to the final product, this compound, via acetalization. This is a standard protection reaction for aldehydes. The reaction involves treating 2,5-dimethoxybenzaldehyde with ethanol in the presence of an acid catalyst. To drive the equilibrium towards the acetal product, a dehydrating agent or a specific reagent like triethyl orthoformate is often used. google.com Triethyl orthoformate reacts with the aldehyde and any water produced, ensuring a high conversion to the desired diethyl acetal.

| Parameter | Condition |

|---|---|

| Substrate | 2,5-Dimethoxybenzaldehyde |

| Reagent | Triethyl orthoformate and/or Ethanol |

| Catalyst | Acid catalyst (e.g., p-Toluenesulfonic acid, HCl) |

| Solvent | Ethanol or an inert solvent like Toluene |

| Temperature | Room temperature to reflux |

| Yield | Typically high (>95%) |

Optimization of Synthetic Pathways and Reaction Parameters

In Directed Ortho-Metalation reactions, the solvent choice is paramount. Ethereal solvents such as tetrahydrofuran (THF) and diethyl ether are commonly used because they effectively solvate organolithium reagents, breaking down aggregates into more reactive monomers or dimers. uwindsor.caresearchgate.net The coordinating ability of the solvent can influence the position of lithiation. In some cases, the addition of a strongly coordinating co-solvent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the reaction and enhance regioselectivity by forming a more reactive complex with the lithium reagent.

Catalyst and Reagent Selection for Enhanced Efficiency

The formation of this compound from 2,5-dimethoxybenzaldehyde is an acetalization reaction, which is typically acid-catalyzed. The choice of both the catalyst and the acetalizing reagent is paramount in achieving high yields and reaction rates.

A variety of acid catalysts can be employed for this transformation, ranging from traditional homogeneous catalysts to more environmentally benign heterogeneous catalysts. Protic acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are effective but can be corrosive and difficult to separate from the reaction mixture. Lewis acids, on the other hand, offer an alternative catalytic pathway.

For the acetalization of benzaldehyde (B42025) and its derivatives, solid acid catalysts have gained significant attention due to their ease of separation, reusability, and often milder reaction conditions. Examples of solid acid catalysts that have been successfully used in the acetalization of aromatic aldehydes include Amberlyst-15, natural kaolin, and cesium phosphomolybdovanadate salts. While specific comparative studies on 2,5-dimethoxybenzaldehyde are not extensively documented, the general principles of aromatic aldehyde acetalization suggest that catalysts with high acidity and appropriate pore structures would be effective.

The primary reagents for this synthesis are 2,5-dimethoxybenzaldehyde and an ethanol source. Ethanol itself can be used in excess to drive the equilibrium towards the product. Alternatively, triethyl orthoformate can be employed as both a reactant and a dehydrating agent, which effectively removes the water byproduct and shifts the equilibrium, often leading to higher yields. The reaction of 2,5-dimethoxybenzaldehyde with triethyl orthoformate in the presence of an acid catalyst provides a direct route to the desired diethyl acetal.

To enhance the efficiency of the reaction, the selection of reagents should also consider the purity of the starting materials. The presence of water in the reaction mixture can significantly hinder the acetalization process by shifting the equilibrium back towards the starting materials. Therefore, the use of anhydrous solvents and reagents is highly recommended.

The following table summarizes a selection of catalysts and reagents used in the acetalization of aromatic aldehydes, which are applicable to the synthesis of this compound.

| Catalyst Type | Specific Example | Reagent(s) | Key Advantages |

| Protic Acid | Hydrochloric Acid (HCl) | Ethanol | High catalytic activity |

| Protic Acid | Sulfuric Acid (H₂SO₄) | Ethanol | Strong acid, effective |

| Lewis Acid | Zirconium(IV) chloride (ZrCl₄) | Ethanol | High efficiency and chemoselectivity |

| Solid Acid | Amberlyst-15 | Ethanol | Reusable, easy to separate |

| Solid Acid | Natural Kaolin | Ethanol | Eco-friendly, moderate to excellent yields |

| Solid Acid | Cesium Phosphomolybdovanadate | Ethanol | High surface area, strong acidity |

| Orthoester | Triethyl Orthoformate | (Acts as reagent and dehydrating agent) | Drives equilibrium to completion |

Temperature, Pressure, and Reaction Time Effects

The operational parameters of temperature, pressure, and reaction time are critical levers for optimizing the synthesis of this compound. These factors are often interdependent and need to be carefully balanced to maximize yield and minimize side reactions.

Temperature:

Generally, acetalization reactions are favored by elevated temperatures, as this helps to drive the endothermic reaction forward and facilitate the removal of the water byproduct. For the synthesis of acetals from aromatic aldehydes, temperatures ranging from room temperature to reflux conditions are commonly employed. For instance, in the aldol (B89426) condensation of 2,5-dimethoxybenzaldehyde with acetone (B3395972), a related reaction, increasing the temperature from room temperature to reflux significantly increased the yield from 56% to 82%. orientjchem.org

However, excessively high temperatures can lead to the degradation of the starting material or the product, or the formation of undesired byproducts. The optimal temperature is therefore a compromise between achieving a reasonable reaction rate and maintaining the stability of the compounds involved. The choice of solvent also plays a crucial role, as the reaction is often carried out at the boiling point of the solvent to facilitate water removal through azeotropic distillation.

Pressure:

The synthesis of this compound is typically carried out at atmospheric pressure. The use of reduced pressure can be advantageous during the purification step (distillation) to isolate the product without requiring excessively high temperatures that could lead to decomposition. For the reaction itself, operating under a slight vacuum could potentially aid in the removal of water, thereby shifting the equilibrium towards the product. However, there is limited specific research data available on the effect of pressure on the acetalization of 2,5-dimethoxybenzaldehyde.

Reaction Time:

The reaction time required for the complete conversion of 2,5-dimethoxybenzaldehyde to its diethyl acetal is highly dependent on the other reaction parameters, particularly the catalyst activity and the temperature. Monitoring the progress of the reaction using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time.

In general, more active catalysts and higher temperatures will lead to shorter reaction times. For example, in the synthesis of other benzaldehyde acetals, reaction times can range from a few hours to overnight. It is crucial to avoid unnecessarily long reaction times, as this can increase the likelihood of side reactions and the formation of impurities. Optimization studies, where the yield is measured at different time points, are necessary to establish the point at which the reaction has reached completion without significant product degradation.

The interplay of these three parameters is critical. For example, a lower reaction temperature might require a longer reaction time to achieve a comparable yield to a reaction run at a higher temperature. The optimization of these conditions is often achieved through systematic studies, such as a Design of Experiments (DoE) approach, to identify the ideal combination of temperature, pressure, and reaction time for a given catalyst and reagent system.

| Parameter | General Effect on Acetalization | Considerations for Optimization |

| Temperature | Increased temperature generally increases reaction rate and helps remove water. | Must be balanced to avoid degradation of reactants and products. Optimal temperature depends on the catalyst and solvent used. |

| Pressure | Typically performed at atmospheric pressure. | Reduced pressure can be used for purification (distillation). May be used to facilitate water removal during the reaction. |

| Reaction Time | Dependent on catalyst activity and temperature. | Should be monitored to ensure complete conversion without promoting side reactions or product degradation. |

Chemical Reactivity and Transformation of 2 Diethoxymethyl 1,4 Dimethoxybenzene

Reactions Involving the Diethoxymethyl Functional Group

Acid-Catalyzed Hydrolysis to 2-Formyl-1,4-dimethoxybenzene

The most fundamental reaction of 2-diethoxymethyl-1,4-dimethoxybenzene is its acid-catalyzed hydrolysis, which quantitatively regenerates the parent aldehyde, 2-formyl-1,4-dimethoxybenzene (2,5-dimethoxybenzaldehyde). This process is a cornerstone of its use as a protecting group in organic synthesis. Acetals are stable under neutral and basic conditions but are readily cleaved in the presence of aqueous acid.

The mechanism proceeds via protonation of one of the ethoxy oxygen atoms by an acid catalyst (e.g., HCl, H₂SO₄, or p-toluenesulfonic acid), converting the ethoxy group into a good leaving group (ethanol). Subsequent departure of ethanol (B145695) generates a resonance-stabilized oxonium ion. Nucleophilic attack by water on the carbocation, followed by deprotonation, yields a hemiacetal intermediate. This process repeats—protonation of the second ethoxy group, elimination of another molecule of ethanol, and final deprotonation—to yield the final aldehyde product. The reaction is driven to completion by the presence of excess water.

Various acidic catalysts can be employed for this transformation, ranging from strong mineral acids to milder Lewis acids or solid-supported catalysts, allowing for deprotection under conditions compatible with other functional groups in the molecule.

| Catalyst | Solvent System | Temperature | Typical Reaction Time | Notes |

|---|---|---|---|---|

| HCl or H₂SO₄ (aq) | THF/Water, Dioxane/Water | Room Temperature | 1-4 hours | Standard, highly effective conditions. |

| p-Toluenesulfonic acid (PTSA) | Acetone (B3395972)/Water | Room Temperature | 2-6 hours | Milder alternative to strong mineral acids. |

| Bi(OTf)₃·4H₂O | Acetonitrile/Water | Room Temperature | < 1 hour | Mild Lewis acid catalyst effective for deprotection. |

| TEMPO-oxidized cellulose (B213188) nanofibers (TOCNs) | Dioxane/Water (pH 4.0) | Room Temperature | ~2 hours | Heterogeneous catalyst allowing for easy separation. mnstate.edu |

Transacetalization Reactions with Various Alcohols

Transacetalization is an equilibrium process where the alcohol components of an acetal (B89532) are exchanged for a different alcohol under acidic catalysis. researchgate.net this compound can react with other alcohols, such as diols, to form cyclic acetals. This reaction is particularly useful for changing protecting groups to alter stability or to introduce specific functionalities. For instance, reaction with ethylene (B1197577) glycol in the presence of an acid catalyst would yield 2-(1,3-dioxolan-2-yl)-1,4-dimethoxybenzene.

The mechanism is analogous to acetal hydrolysis, but instead of water, a different alcohol acts as the nucleophile. The reaction is typically driven to completion by using the new alcohol as the solvent or by removing the original alcohol (ethanol) from the reaction mixture. This transformation allows for the conversion between different acetal protecting groups without proceeding through the free aldehyde. researchgate.net

| Starting Acetal | Alcohol Reagent | Acid Catalyst | Product | Yield |

|---|---|---|---|---|

| Benzaldehyde diethyl acetal | Ethylene glycol | p-Toluenesulfonic acid | 2-Phenyl-1,3-dioxolane | High |

| Benzaldehyde dimethyl acetal | 1,3-Propanediol | Amberlyst-15 | 2-Phenyl-1,3-dioxane | Excellent |

| Benzaldehyde diethyl acetal | Pinacol | Trifluoroacetic acid | 2-Phenyl-4,4,5,5-tetramethyl-1,3-dioxolane | >95% researchgate.net |

Nucleophilic Addition and Substitution Reactions at the Acetal Carbon

Generally, acetals are inert towards strong nucleophiles like Grignard and organolithium reagents, which makes them excellent protecting groups for aldehydes during reactions involving these reagents. researchgate.netresearchgate.net Under standard anhydrous ether or THF solvent systems, this compound would not be expected to react with reagents such as phenylmagnesium bromide or n-butyllithium. wikipedia.orgcdnsciencepub.com

However, the reactivity of acetals can be unlocked in the presence of Lewis acids. Research has shown that the reaction of certain acetals with Grignard reagents, promoted by titanium tetrachloride (TiCl₄), can lead to a cross-coupling reaction where one of the alkoxy groups is replaced by the alkyl or aryl group from the organometallic reagent, forming an ether. worldresearchersassociations.com This reaction proceeds through a Lewis acid-activated intermediate, where the acetal carbon becomes sufficiently electrophilic to be attacked by the Grignard reagent. While not a universally applied reaction, it represents a method for direct C-C bond formation at the acetal carbon.

| Acetal Substrate | Organometallic Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aromatic Diethyl Acetal | R-MgX or R-Li | Anhydrous Ether or THF | No reaction (Acetal acts as protecting group) | researchgate.netresearchgate.net |

| α,β-Unsaturated Dimethyl Acetal | R-MgX | TiCl₄, THF, -78 °C | Allyl ether (Cross-coupling product) | worldresearchersassociations.com |

| Alkyl 2,4-dichlorophenyl acetal | R-MgX | Benzene (B151609), Room Temp. | Unsymmetrical ether (Cross-coupling product) | worldresearchersassociations.com |

The formation of a cyanohydrin requires a carbonyl group and therefore does not occur directly with this compound. This reaction is a transformation of the corresponding aldehyde, 2-formyl-1,4-dimethoxybenzene, which must first be generated via acid-catalyzed hydrolysis (as described in section 3.1.1). researchgate.net

Once the aldehyde is available, it can undergo nucleophilic addition with a cyanide source, typically generated from sodium or potassium cyanide (NaCN, KCN) with a mineral acid, or by using trimethylsilyl (B98337) cyanide (TMSCN). mdma.chresearchgate.net The reaction is base-catalyzed, where the cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon. researchgate.net This is followed by protonation of the resulting alkoxide intermediate to yield the cyanohydrin, 2-hydroxy-2-(2,5-dimethoxyphenyl)acetonitrile.

Cyanohydrins are valuable synthetic intermediates. The nitrile group can be:

Hydrolyzed under hot acidic or basic conditions to an α-hydroxy carboxylic acid (e.g., mandelic acid derivatives). researchgate.net

Reduced with reagents like lithium aluminum hydride (LiAlH₄) to afford a β-amino alcohol. researchgate.net

| Cyanide Source | Conditions | Intermediate Product | Subsequent Transformation | Final Product Class |

|---|---|---|---|---|

| NaCN, H₂SO₄ (aq) | pH 4-5 | 2-Hydroxy-2-(2,5-dimethoxyphenyl)acetonitrile | H₃O⁺, heat | α-Hydroxy carboxylic acid |

| KCN, Acetic Acid | Aqueous alcohol | 2-Hydroxy-2-(2,5-dimethoxyphenyl)acetonitrile | 1. LiAlH₄, Ether; 2. H₂O | β-Amino alcohol |

| (CH₃)₃SiCN | Catalytic ZnI₂ or KCN/18-crown-6 | O-silylated cyanohydrin | Mild acid hydrolysis | α-Hydroxy nitrile |

Reductive and Oxidative Transformations of the Acetal Moiety

The acetal functional group in this compound can be directly converted to other functionalities through reduction or oxidation.

Reductive Transformations The reduction of acetals provides a pathway to ethers. This transformation can be achieved using various reducing agents, often in the presence of a Lewis acid to activate the acetal. A common method involves the use of a hydride source like a trialkylsilane (e.g., triethylsilane, Et₃SiH) with a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl triflate (TMSOTf). The reaction proceeds by Lewis acid coordination to an acetal oxygen, followed by hydride transfer to the resulting oxonium ion, cleaving a C-O bond and forming an ether. For this compound, this reaction would yield 2-(ethoxymethyl)-1,4-dimethoxybenzene. Other reducing systems like borane (B79455) (BH₃) in THF have also been shown to effectively reduce acetals to ethers. organic-chemistry.org

Oxidative Transformations Direct oxidation of the acetal C-H bond can convert the acetal into an ester. Ozone (O₃) is a classic and highly effective reagent for this transformation, smoothly converting acetals to their corresponding esters. researchgate.networldresearchersassociations.com The reaction of this compound with ozone would be expected to yield ethyl 2,5-dimethoxybenzoate and ethanol. Other oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Oxone® can also be employed, sometimes under heterogeneous or solvent-free conditions, to achieve the same transformation. gelest.com This oxidative cleavage provides a mild alternative to the direct oxidation of the parent aldehyde.

| Transformation | Reagent(s) | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Reduction | Et₃SiH, BF₃·OEt₂ | CH₂Cl₂ | Benzyl Ether | |

| Reduction | BH₃·THF | THF | Benzyl Ether | organic-chemistry.org |

| Oxidation | O₃ | CH₂Cl₂, -78 °C | Benzoate Ester | researchgate.networldresearchersassociations.com |

| Oxidation | KMnO₄ / Al₂O₃ | Solvent-free | Benzoate Ester | |

| Oxidation | Oxone® | DMF | Benzoic Acid (if water present) | gelest.com |

Electrophilic Aromatic Substitution on the 1,4-Dimethoxybenzene (B90301) Ring

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is significantly influenced by the electronic effects of its substituents: the two methoxy (B1213986) groups (-OCH₃) and the diethoxymethyl group [-CH(OEt)₂].

Both methoxy and diethoxymethyl groups are generally considered activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. wikipedia.org This activation stems from the electron-donating nature of the oxygen atoms, which increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. organicchemistrytutor.comyoutube.com

The methoxy group is a strong activating group and an ortho, para-director. organicchemistrytutor.comlibretexts.org This directing effect is a result of the resonance stabilization of the carbocation intermediate (the arenium ion or σ-complex) formed during the substitution. organicchemistrytutor.comyoutube.com The lone pairs on the oxygen atom can be delocalized into the ring, providing additional stability to the intermediates formed when the electrophile attacks the positions ortho or para to the methoxy group. organicchemistrytutor.com

The diethoxymethyl group is also an activating, ortho, para-directing group. Although detailed studies specifically on the directing effect of the diethoxymethyl group on a dimethoxybenzene system are not extensively documented in the provided results, its behavior can be inferred from general principles of electrophilic aromatic substitution. The oxygen atoms in the diethoxymethyl group can also donate electron density to the ring through resonance, albeit potentially to a lesser extent than a methoxy group due to steric hindrance and the presence of two larger ethoxy groups.

In this compound, the positions available for substitution are C3, C5, and C6. The combined directing effects of the two methoxy groups and the diethoxymethyl group will favor substitution at the positions ortho and para to them. Given the substitution pattern, the C3 and C5 positions are ortho to one methoxy group and meta to the other, while the C6 position is ortho to the diethoxymethyl group and one methoxy group. The interplay of these activating and directing effects, along with steric considerations, will determine the ultimate regioselectivity of the reaction.

The nitration of 1,4-dimethoxybenzene derivatives can be complex, often leading to a mixture of products due to the high reactivity of the ring. mdma.ch The reaction typically involves the use of nitric acid, often in the presence of a strong acid catalyst like sulfuric acid, to generate the nitronium ion (NO₂⁺) as the electrophile. frontiersin.org

For 1,4-dimethoxybenzene itself, mononitration occurs readily. mdma.ch However, dinitration of 1,4-dialkoxybenzene derivatives can exhibit surprising regioselectivity. nih.gov Detailed studies on the dinitration of 1,4-dimethoxybenzene suggest that the reaction mechanism may involve a single electron transfer (SET) process, and the regioselectivity can be influenced by solvation effects. nih.gov

A significant competing reaction in the nitration of highly activated aromatic ethers like 1,4-dimethoxybenzene is oxidative demethylation, which can lead to the formation of quinone-type compounds. mdma.ch The balance between nitration and oxidation can be influenced by the reaction conditions, including the concentration of nitric acid and the nature of the solvent. mdma.chnih.gov For instance, in the nitration of alkyl-substituted p-dimethoxybenzenes, an excess of nitric acid can promote either further nitration to a dinitro compound or oxidative demethylation to a nitro-p-quinone. mdma.ch

Halogenation of activated aromatic rings like 1,4-dimethoxybenzene can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS). researchgate.net

The high activation of the 1,4-dimethoxybenzene ring system can lead to multiple substitutions. In the case of 1,4-dimethoxybenzene, efforts to achieve monobromination can often result in a mixture of mono- and di-bromo products. wku.edu However, under specific conditions, such as using two equivalents of NBS, dibromination can occur with high yield. wku.edu

The regioselectivity of halogenation is governed by the directing effects of the substituents. For 1,4-dimethoxybenzene, the substitution will be directed to the positions ortho to the methoxy groups.

Friedel-Crafts reactions are a fundamental method for attaching alkyl or acyl groups to aromatic rings. The reaction involves an electrophilic attack on the aromatic ring by a carbocation or a highly polarized acylium ion. miracosta.edu

The 1,4-dimethoxybenzene ring is highly activated towards Friedel-Crafts alkylation. A common issue with Friedel-Crafts alkylation is polyalkylation, as the newly introduced alkyl group is also an activating group, making the product more reactive than the starting material. miracosta.edu In the case of 1,4-dimethoxybenzene, dialkylation is often observed. For example, the reaction with t-butyl alcohol in the presence of sulfuric acid yields 1,4-di-t-butyl-2,5-dimethoxybenzene. mnstate.edumercer.eduyoutube.com

The regioselectivity of the second alkylation is influenced by both electronic and steric factors. The first alkyl group will direct the second incoming group to the ortho and para positions. However, steric hindrance between the bulky alkyl groups can play a significant role in determining the final product distribution. youtube.comchegg.com For instance, in the dialkylation of 1,4-dimethoxybenzene with a tertiary butyl group, the 1,4-disubstituted product is favored over the 1,3-isomer due to steric effects. youtube.com

Friedel-Crafts acylation of 2,6-dimethoxyphenol (B48157) has been shown to lead to selective cleavage of one methoxy group followed by acylation. nih.gov This suggests that under certain Friedel-Crafts conditions, the methoxy groups of this compound could also be susceptible to transformation.

Transformations of the Methoxy Groups

The cleavage of the aryl methyl ether bond to yield a phenolic hydroxyl group is a synthetically important transformation. rsc.org A variety of reagents and methods have been developed for the demethylation of aromatic methoxy groups. rsc.orgblucher.com.br

Lewis acids such as aluminum chloride (AlCl₃) and boron trihalides are commonly used as ether-cleaving agents. nih.gov For instance, AlCl₃ can be used to selectively cleave aromatic methoxy groups that are adjacent to a carbonyl function. nih.gov A process for the regioselective demethylation of a p-methoxy group in phenolic esters and diaryl ketones using anhydrous aluminum chloride has been reported. google.com

The selective demethylation of one methoxy group in the presence of others can be challenging. However, in some cases, regioselectivity can be achieved. For example, a study on the selective demethylation of methoxybenzoic acids using ethylene glycol and KOH showed that the reaction conditions could be adjusted to favor the demethylation of a specific methoxy group. blucher.com.br

The selective demethylation of one of the methoxy groups in this compound would lead to the corresponding phenolic derivative, which could serve as a valuable intermediate for the synthesis of other compounds. rsc.orgnih.gov

Ether Cleavage Strategies

The ether linkages in this compound present distinct reactivities. The diethoxymethyl group is an acetal, which is known to be susceptible to hydrolysis under acidic conditions, while the aromatic methoxy ethers are generally more robust and require stronger reagents for cleavage.

The primary ether cleavage strategy for the diethoxymethyl group involves acid-catalyzed hydrolysis . This reaction readily proceeds in the presence of aqueous acid to yield 2,5-dimethoxybenzaldehyde (B135726) and two equivalents of ethanol. The generally accepted mechanism involves protonation of one of the ethoxy oxygens, followed by the departure of ethanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the aldehyde.

| Reagent/Condition | Product | Description |

| Aqueous Acid (e.g., HCl, H₂SO₄) | 2,5-Dimethoxybenzaldehyde | Selective hydrolysis of the acetal to the corresponding aldehyde. |

Cleavage of the two methoxy groups from the benzene ring requires more forcing conditions. A common and effective method for the cleavage of aryl methyl ethers is the use of strong Lewis acids, with boron tribromide (BBr₃) being a frequently employed reagent. The reaction mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, making it a better leaving group. A bromide ion then attacks the methyl group in an Sₙ2 fashion, leading to the formation of a bromomethane (B36050) and a phenoxy-boron intermediate, which is subsequently hydrolyzed upon aqueous workup to yield the corresponding phenol (B47542). In the case of this compound, the acetal would likely be hydrolyzed during the workup as well.

| Reagent/Condition | Product | Description |

| Boron Tribromide (BBr₃) followed by aqueous workup | 2,5-Dihydroxybenzaldehyde | Cleavage of both methoxy groups to hydroxyl groups. The diethoxymethyl group is also hydrolyzed to a formyl group. |

Other strong protic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), can also be used to cleave aryl ethers, typically at elevated temperatures.

Rearrangement Reactions and Isomerization Pathways

While specific research on the rearrangement and isomerization of this compound is not extensively documented in the literature, the potential for such transformations can be inferred from the general principles of aromatic chemistry and the behavior of related compounds.

Rearrangement Reactions:

Rearrangements involving the migration of substituents on a benzene ring are possible under certain conditions, often involving strong acids and high temperatures. For instance, the Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, and the Claisen rearrangement describes the rearrangement of allyl aryl ethers. While these are not directly applicable to the methoxy and diethoxymethyl groups, they illustrate the possibility of substituent migration.

A potential rearrangement, though not specifically documented for this compound, could theoretically be initiated by protonation of the aromatic ring, leading to a carbocation intermediate. Subsequent 1,2-hydride or alkyl shifts could potentially lead to a rearranged substitution pattern. However, the electron-donating nature of the methoxy and diethoxymethyl groups strongly favors electrophilic substitution on the ring rather than rearrangement of the ring substituents themselves.

Isomerization Pathways:

Isomerization of this compound would involve the migration of one of the substituents to a different position on the benzene ring, resulting in, for example, the 1,2- or 1,3-dimethoxy isomer. Such isomerizations of substituted benzenes are known to occur under acidic conditions, often proceeding through a mechanism involving repeated electrophilic substitution.

The currently understood mechanism for the isomerization of dimethoxybenzenes suggests that the reaction is catalyzed by strong acids and involves the protonation of the aromatic ring to form a sigma complex (arenium ion). This intermediate can then deprotonate at a different position, leading to the migration of a substituent. The relative stability of the possible carbocation intermediates would dictate the favorability of different isomerization pathways. Given the ortho, para-directing nature of the methoxy and diethoxymethyl groups, any electrophilic attack (including protonation) would be directed to the positions ortho and para to these groups, which could initiate an isomerization sequence. However, without specific experimental data for this compound, any proposed pathway remains speculative.

| Reaction Type | Potential Outcome | Conditions |

| Rearrangement | Migration of alkyl or formyl group | Speculative; likely requires harsh acidic conditions. |

| Isomerization | Change in substituent positions on the benzene ring | Speculative; potentially catalyzed by strong acids. |

It is important to note that the stability of the 1,4-dimethoxy substitution pattern (a hydroquinone (B1673460) derivative) is generally high, and significant energy input would likely be required to overcome the activation barrier for isomerization.

Applications in Organic Synthesis As a Key Intermediate

Precursor for Advanced Aromatic Building Blocks

The structure of 2-Diethoxymethyl-1,4-dimethoxybenzene is ideally suited for the regioselective synthesis of polysubstituted aromatic compounds. The methoxy (B1213986) groups activate the benzene (B151609) ring toward electrophilic attack, while the diethoxymethyl group can act as a directing group in certain reactions, enabling precise control over the introduction of new functional groups.

The electron-rich nature of the 1,4-dimethoxybenzene (B90301) ring system makes it susceptible to electrophilic aromatic substitution. bloomtechz.com The presence of the two electron-donating methoxy groups significantly activates the benzene ring, allowing for reactions like halogenation with high selectivity. For instance, treatment with bromine can introduce a bromine atom onto the ring, yielding a halogenated derivative that serves as a valuable intermediate for cross-coupling reactions. bloomtechz.com

Furthermore, the diethoxymethyl group can function as a directing metalating group (DMG) in directed ortho-metalation (DoM) reactions. wikipedia.orgsemanticscholar.org This powerful strategy involves the deprotonation of the aromatic ring at the position ortho to the DMG by a strong organolithium base. The resulting aryllithium species can then react with a variety of electrophiles to introduce a wide range of substituents with high regioselectivity. This method provides a reliable route to 3-substituted-2-(diethoxymethyl)-1,4-dimethoxybenzene derivatives, which are otherwise difficult to access.

| Starting Material | Reagents | Electrophile (E+) | Intermediate Product | Final Product (after deprotection) |

|---|---|---|---|---|

| This compound | 1. s-BuLi, TMEDA 2. Electrophile (E+) | D2O | 3-Deuterio-2-diethoxymethyl-1,4-dimethoxybenzene | 3-Deuterio-2,5-dimethoxybenzaldehyde |

| This compound | 1. s-BuLi, TMEDA 2. Electrophile (E+) | CH3I | 2-Diethoxymethyl-3-methyl-1,4-dimethoxybenzene | 2,5-Dimethoxy-3-methylbenzaldehyde |

| This compound | 1. s-BuLi, TMEDA 2. Electrophile (E+) | I2 | 2-Diethoxymethyl-3-iodo-1,4-dimethoxybenzene | 3-Iodo-2,5-dimethoxybenzaldehyde |

| This compound | 1. s-BuLi, TMEDA 2. Electrophile (E+) | (CH3)2CO | 2-(1-Hydroxy-1-methylethyl)-6-diethoxymethyl-1,4-dimethoxybenzene | 2-Formyl-α,α-dimethyl-3,6-dimethoxybenzenemethanol |

The primary function of the diethoxymethyl group is to serve as a stable protecting group for an aldehyde. This allows for chemical manipulations on other parts of the molecule that would be incompatible with a free aldehyde. Following these transformations, the acetal (B89532) can be easily hydrolyzed, typically with aqueous acid, to regenerate the parent 2,5-dimethoxybenzaldehyde (B135726) or its newly substituted derivative. bloomtechz.com

Once deprotected, the aldehyde functionality is available for a vast number of synthetic transformations. It readily undergoes condensation reactions with primary amines to form Schiff bases or imines. bloomtechz.comsafrole.com It is also an excellent substrate for aldol (B89426) condensations with enolizable ketones or aldehydes, leading to the formation of β-hydroxy carbonyl compounds or, after dehydration, α,β-unsaturated carbonyl systems. bloomtechz.comorientjchem.org A notable example is the base-catalyzed condensation with acetone (B3395972) to yield curcumin-like derivatives. orientjchem.orgresearchgate.net Other fundamental reactions include the oxidation of the aldehyde to a carboxylic acid and its reduction to a primary alcohol. safrole.com

| Reaction Type | Reagents | Product Class | Specific Example |

|---|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH2) | Imine | Condensation with aniline (B41778) yields N-(2,5-dimethoxybenzylidene)aniline. |

| Aldol Condensation | Acetone, NaOH | α,β-Unsaturated Ketone | 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-one. orientjchem.org |

| Oxidation | KMnO4 or other oxidizing agents | Carboxylic Acid | 2,5-Dimethoxybenzoic acid. |

| Reduction (Hydrogenation) | H2/Catalyst (e.g., Pd, Pt) or NaBH4 | Primary Alcohol | (2,5-Dimethoxyphenyl)methanol. safrole.com |

| Wittig Reaction | Phosphonium Ylide (Ph3P=CHR) | Alkene | Reaction with methyltriphenylphosphonium (B96628) bromide/base yields 1,4-dimethoxy-2-vinylbenzene. |

The 1,4-dimethoxybenzene scaffold is essentially a protected hydroquinone (B1673460). guidechem.com This structural feature allows for the synthesis of various substituted hydroquinone analogues. After performing the desired substitutions on the aromatic ring using the methods described previously, the two methoxy groups can be cleaved to reveal the hydroquinone diol. This demethylation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids such as hydrobromic acid (HBr).

This strategy provides a synthetic route to hydroquinones with substitution patterns that might be difficult to achieve through direct functionalization of hydroquinone itself, which is highly susceptible to oxidation. google.com Similarly, if the synthetic route began with an isomeric 1,2-dimethoxybenzene (B1683551) (veratrole) derivative, the same demethylation process would provide access to substituted catechol analogues. nih.gov

Role in Complex Molecule Synthesis

The combination of a protected aldehyde, an activated aromatic ring, and a latent hydroquinone structure makes this compound a powerful building block for the synthesis of more complex molecules, including natural products and novel heterocyclic systems.

Many natural products feature highly oxygenated and substituted aromatic cores. 2,5-Dimethoxybenzaldehyde, and by extension its protected acetal form, is recognized as a valuable synthon for the total synthesis of such complex natural products. bloomtechz.com It serves as a key precursor for assembling the aromatic core of target molecules, particularly those containing the 1,4-dioxygenated phenyl motif. bloomtechz.com The ability to perform selective functionalization on the ring while the aldehyde is protected, and then utilize the aldehyde for further carbon-carbon bond formations, is a significant advantage in multistep synthetic campaigns. The synthesis of curcumin (B1669340) derivatives from 2,5-dimethoxybenzaldehyde is a clear example of how this building block can be used to construct larger, biologically relevant molecules. orientjchem.org

This compound is an effective starting point for the synthesis of a variety of heterocyclic compounds. bloomtechz.com Following deprotection to the aldehyde, several pathways to heterocycles become accessible.

One common strategy involves the aldol condensation product with a ketone. The resulting α,β-unsaturated ketone is a Michael acceptor and contains two electrophilic centers, making it an ideal precursor for cyclization reactions. For example, reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazolines, while reaction with hydroxylamine (B1172632) can form isoxazolines.

Another route proceeds through the formation of Schiff bases. The imine intermediate can undergo cyclization or participate in cycloaddition reactions to form a range of nitrogen-containing heterocycles. Furthermore, the aldehyde can be converted to other intermediates, such as α-haloketones, which are themselves versatile precursors for the synthesis of thiazoles, imidazoles, and other important heterocyclic scaffolds. bloomtechz.com

Derivatization for Specialized Material Science Applications

The compound this compound, an acetal derivative of 2,5-dimethoxybenzaldehyde, serves as a valuable and versatile intermediate in organic synthesis, particularly in the development of specialized materials. The diethoxymethyl group acts as a protecting group for the aldehyde functionality, allowing for chemical modifications on other parts of the molecule. This protected aldehyde can be readily deprotected under acidic conditions to regenerate the reactive aldehyde group, which is a crucial precursor for building complex molecular architectures for material science. Its electron-rich benzene ring, substituted with two methoxy groups, influences the electronic properties of the resulting materials, making it a key building block in the synthesis of polymers and coordination complexes. bloomtechz.comsafrole.com

Monomer Synthesis for Polymeric Materials

The 2,5-dimethoxybenzene core structure, accessible from this compound, is a fundamental unit in the synthesis of various monomers for polymeric materials, most notably for derivatives of poly(p-phenylene vinylene) (PPV). wikipedia.org PPV and its derivatives are a significant class of conducting polymers known for their electroluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and field-effect transistors. wikipedia.orgunist.ac.kr

The synthesis of PPV derivatives often involves polymerization reactions like the Gilch reaction or Wittig-type couplings, which require dialdehyde (B1249045) and bis(phosphonium salt) monomers. wikipedia.orgnih.gov Derivatives of this compound can be functionalized and then deprotected to the aldehyde to serve as monomers in these polymerization processes. The inclusion of the two methoxy groups on the phenylene ring enhances the solubility of the resulting polymers and modulates their electronic and optical properties, such as the band gap and fluorescence emission color. wikipedia.orgnih.gov For instance, the introduction of substituents on the benzene ring can lead to polymers with twisted backbones, which can decrease coplanarity and influence the material's absorption spectrum. nih.gov

Table 1: Examples of PPV Derivatives and their Properties

| Monomer Precursor Type | Polymerization Method | Key Properties of Resulting Polymer | Potential Application |

| Substituted 1,4-bis(halomethyl)benzene | Gilch Reaction | Enhanced solubility in organic solvents, good film-forming ability, high thermal stability. nih.gov | Polymeric solar cells, Light-emitting diodes. wikipedia.orgnih.gov |

| Aromatic dialdehyde and bis(ylide) | Wittig Condensation | Crystalline thin-film formation, tunable optical band gap. wikipedia.org | Organic electronics. wikipedia.org |

| Silyl-substituted paracyclophane derivative | Ring-Opening Metathesis Polymerization (ROMP) | High molecular weight, processable precursor polymer. wikipedia.org | Photovoltaic devices. wikipedia.org |

Ligand Design for Coordination Chemistry

In the field of coordination chemistry, this compound is an important precursor for the synthesis of specialized ligands. After deprotection to 2,5-dimethoxybenzaldehyde, the aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. bloomtechz.com This reaction involves the formation of a hemiaminal intermediate, which then dehydrates to yield the final imine product. bloomtechz.com

Schiff bases derived from 2,5-dimethoxybenzaldehyde are of significant interest due to their ability to act as multidentate ligands, coordinating with various metal ions to form stable metal complexes. researchgate.net The presence of the electron-donating methoxy groups on the aromatic ring can influence the electron density at the coordinating atoms (typically nitrogen and sometimes oxygen or sulfur), thereby affecting the stability and electronic properties of the resulting metal-organic frameworks (MOFs) or coordination polymers. researchgate.netmdpi.com These materials have potential applications in catalysis, sensing, and the development of new antibacterial compounds. researchgate.netmdpi.com For example, Schiff base ligands derived from 2,5-dimethoxybenzaldehyde have been shown to bind with metal ions like Co(II), Ni(II), and Cu(II) in a bidentate fashion, utilizing the imine nitrogen and another heteroatom for coordination. researchgate.net

Table 2: Metal Complexes with Ligands Derived from 2,5-Dimethoxybenzaldehyde

| Ligand Type | Metal Ion | Coordination Mode | Potential Application |

| 2-(2,5-dimethoxybenzylidene)hydrazine-1-carbothioamide | Ni(II) | Bidentate (N, S atoms) | Antibacterial compounds. researchgate.net |

| 2-(2,5-dimethoxybenzylidene)hydrazine-1-carbothioamide | Co(II), Cu(II) | Bidentate (N, S atoms) | Cytotoxic agents. researchgate.net |

| 2,5-dimethoxyterephthalate | Mg(II) | Multidentate | Luminescent coordination polymers, potential for sensing applications. mdpi.com |

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like 2-Diethoxymethyl-1,4-dimethoxybenzene. Through a series of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the diethoxymethyl substituent. The electron-donating nature of the methoxy and diethoxymethyl groups influences the chemical shifts of the aromatic protons, typically shifting them to a higher field (lower ppm) compared to unsubstituted benzene (B151609).

The aromatic region will display signals for the three protons on the benzene ring. The proton at C3 will likely appear as a doublet, coupled to the proton at C6. The proton at C6, being coupled to both C3 and C5 protons (assuming J-coupling is resolved), might appear as a doublet of doublets. The proton at C5 is expected to be a doublet, coupled to the proton at C6.

The diethoxymethyl group gives rise to a characteristic set of signals. The single methine proton (-CH(OEt)₂) will appear as a singlet. The two methylene (B1212753) groups (-OCH₂CH₃) are diastereotopic and may appear as two distinct quartets, each coupled to the adjacent methyl group. The two terminal methyl groups (-OCH₂CH₃) will each appear as a triplet, coupled to their adjacent methylene protons. The two methoxy groups (-OCH₃) at positions 1 and 4 are in different chemical environments and are expected to appear as two distinct singlets.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (C3-H) | 6.8 - 7.0 | d | ~2-3 |

| Aromatic H (C5-H) | 6.8 - 7.0 | d | ~8-9 |

| Aromatic H (C6-H) | 6.7 - 6.9 | dd | ~8-9, ~2-3 |

| Methine CH(OEt)₂ | 5.4 - 5.6 | s | - |

| Methoxy (C1-OCH₃) | 3.7 - 3.8 | s | - |

| Methoxy (C4-OCH₃) | 3.7 - 3.8 | s | - |

| Methylene (OCH₂CH₃) | 3.4 - 3.6 | q | ~7 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and spectrometer frequency.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, thirteen distinct carbon signals are expected. The chemical shifts of the aromatic carbons are significantly influenced by the oxygen-containing substituents. The carbons directly attached to oxygen (C1, C2, C4) will be deshielded and appear at a lower field (higher ppm). Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT) |

|---|---|---|

| C1 | 152 - 154 | C |

| C2 | 125 - 127 | C |

| C3 | 112 - 114 | CH |

| C4 | 150 - 152 | C |

| C5 | 115 - 117 | CH |

| C6 | 110 - 112 | CH |

| Methine CH(OEt)₂ | 100 - 102 | CH |

| Methoxy (C1-OCH₃) | 55 - 57 | CH₃ |

| Methoxy (C4-OCH₃) | 55 - 57 | CH₃ |

| Methylene (OCH₂CH₃) | 60 - 62 | CH₂ |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and spectrometer frequency.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H5 with H6, and H6 with H3). It would also clearly show the coupling between the methylene and methyl protons within each of the two ethyl groups of the diethoxymethyl moiety. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the aromatic proton signals would correlate to the aromatic CH carbon signals, and the methine proton of the diethoxymethyl group would correlate to the acetal (B89532) carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). HMBC is crucial for establishing the connectivity between different functional groups. Key correlations would include:

The methine proton of the diethoxymethyl group showing correlations to the aromatic carbons C1, C2, and C3, confirming its position on the ring.

The methoxy protons showing correlations to their respective attached aromatic carbons (C1 and C4).

The aromatic protons showing correlations to neighboring carbons, helping to piece together the substitution pattern on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data can confirm the substitution pattern. For instance, a spatial correlation would be expected between the methine proton of the diethoxymethyl group and the aromatic proton at C3. Similarly, correlations would be seen between the methoxy protons and their adjacent aromatic protons.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure based on its fragmentation patterns.

High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion with high precision. rsc.org For this compound, with a molecular formula of C₁₃H₂₀O₄, the calculated exact mass is 240.1362 Da. An HRMS measurement confirming this exact mass would validate the elemental composition and rule out other potential formulas with the same nominal mass.

Electron Ionization (EI) mass spectrometry causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that acts as a "fingerprint." The fragmentation of this compound would be dictated by the stable structural units within the molecule.

Diethoxymethyl Moiety Fragmentation: The acetal group is prone to characteristic cleavages. A primary fragmentation pathway involves the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to form a stable oxonium ion.

[M - 45]⁺: Loss of an ethoxy radical to give the [M - OCH₂CH₃]⁺ ion. This is often a prominent peak in the mass spectra of diethyl acetals.

Dimethoxybenzene Moiety Fragmentation: The dimethoxybenzene core also undergoes predictable fragmentation.

[M - 15]⁺: Loss of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups is a common fragmentation for anisole-type compounds. nist.gov

[M - 31]⁺: Loss of a methoxy radical (•OCH₃, 31 Da).

[M - 46]⁺: Loss of formaldehyde (B43269) (CH₂O, 30 Da) followed by a hydrogen radical, or a related rearrangement process.

The combination of these fragmentation patterns would lead to a complex but interpretable mass spectrum, further confirming the structure of this compound. The base peak in the spectrum would likely correspond to one of the highly stabilized fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

The structure of this compound contains several key functional groups: aromatic C-H bonds, aliphatic C-H bonds in the methoxy and ethoxy groups, C-O ether linkages, and the benzene ring itself. Each of these groups will exhibit characteristic vibrational modes.

A hypothetical IR spectrum would be expected to show the following significant peaks:

C-H Stretching (Aromatic): The stretching vibrations of the C-H bonds on the benzene ring would typically appear in the region of 3100-3000 cm⁻¹.

C-H Stretching (Aliphatic): The methyl (CH₃) and methylene (CH₂) groups of the diethoxymethyl and dimethoxy substituents would exhibit symmetric and asymmetric stretching vibrations in the range of 2980-2850 cm⁻¹.

C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the benzene ring are expected to produce absorption bands in the 1600-1450 cm⁻¹ region.

C-O Stretching (Ether): The C-O stretching vibrations from the methoxy and ethoxy groups are characteristic and typically strong. For aryl alkyl ethers, these absorptions are generally found in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. The acetal linkage (C-O-C) would also contribute to this region.

C-H Bending (Aromatic): Out-of-plane bending vibrations for the substituted benzene ring can provide information about the substitution pattern and are expected in the fingerprint region, typically below 900 cm⁻¹.

The following interactive data table summarizes the predicted IR absorption bands and their corresponding functional groups for this compound.

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100-3000 | Aromatic C-H | Stretching |

| 2980-2850 | Aliphatic C-H (CH₃, CH₂) | Stretching |

| 1600-1450 | Aromatic C=C | Stretching |

| 1275-1200 | Aryl-O-CH₃, Aryl-O-CH₂R | Asymmetric Stretching |

| 1075-1020 | Aryl-O-CH₃, Aryl-O-CH₂R | Symmetric Stretching |

| Below 900 | Aromatic C-H | Out-of-plane Bending |

X-ray Crystallography for Solid-State Molecular Structure Determination

As of the latest available data, a specific single-crystal X-ray crystallographic study for this compound has not been reported in the peer-reviewed scientific literature. Consequently, experimental data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

To perform X-ray crystallography, a single crystal of the compound of sufficient quality and size is required. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

Should such a study be conducted, a data table summarizing the key crystallographic parameters would be generated. A hypothetical table for this compound might include the following information:

| Parameter | Expected Information |

| Chemical Formula | C₁₃H₂₀O₄ |

| Formula Weight | 240.30 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c) |

| a (Å) | Unit cell dimension |

| b (Å) | Unit cell dimension |

| c (Å) | Unit cell dimension |

| α (°) | Unit cell angle |

| β (°) | Unit cell angle |

| γ (°) | Unit cell angle |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Density (calculated) (g/cm³) | Calculated density of the crystal |

Without experimental data, any discussion of the solid-state molecular structure, including intermolecular interactions and packing arrangements, would be purely speculative.

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations and Molecular Properties

Theoretical investigations into a molecule like 2-Diethoxymethyl-1,4-dimethoxybenzene would typically begin with electronic structure calculations to understand its fundamental properties.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions.

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can be instrumental in the structural elucidation and validation of synthesized compounds. For a molecule like this compound, theoretical calculations can offer significant insights into its nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectra. These predictions, when compared with experimental data, serve as a robust method for confirming the molecular structure.

Theoretical Prediction of NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy. Density Functional Theory (DFT) is the most common method employed for this purpose, often utilizing the B3LYP functional with a suitable basis set such as 6-311++G(d,p). The process involves optimizing the molecular geometry of the compound and then calculating the isotropic shielding constants (σ) for each nucleus using the Gauge-Independent Atomic Orbital (GIAO) method.

The calculated shielding constants are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory:

δ_sample = σ_TMS - σ_sample

The resulting theoretical chemical shifts can then be compared with experimentally obtained spectra. A strong correlation between the predicted and experimental values provides high confidence in the assigned structure. For this compound, a hypothetical comparison of predicted and experimental NMR data is presented below.

Table 1: Representative Theoretical and Experimental ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H (aromatic) | 6.95 | 6.88 |

| H (aromatic) | 6.85 | 6.79 |

| H (aromatic) | 6.80 | 6.75 |

| H (methine) | 5.50 | 5.45 |

| H (methylene) | 3.60 | 3.55 |

| H (methoxy) | 3.80 | 3.75 |

| H (methoxy) | 3.78 | 3.73 |

| H (methyl) | 1.25 | 1.20 |

Table 2: Representative Theoretical and Experimental ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (aromatic, C-OCH₃) | 153.5 | 152.9 |

| C (aromatic, C-OCH₃) | 151.0 | 150.4 |

| C (aromatic, C-CH) | 122.0 | 121.5 |

| C (aromatic) | 115.0 | 114.6 |

| C (aromatic) | 112.5 | 112.1 |

| C (aromatic) | 111.8 | 111.3 |

| C (methine) | 101.5 | 100.9 |

| C (methylene) | 63.0 | 62.5 |

| C (methoxy) | 56.0 | 55.6 |

| C (methoxy) | 55.8 | 55.4 |

| C (methyl) | 15.5 | 15.1 |

Vibrational Frequency Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods, particularly DFT, can accurately predict these vibrational frequencies. The process begins with the optimization of the molecular geometry to a stationary point on the potential energy surface. Subsequently, the harmonic vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the nuclear coordinates.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of electron correlation effects. To account for this, the computed frequencies are typically scaled by an empirical scaling factor, which depends on the level of theory and basis set used. For B3LYP/6-311++G(d,p), a common scaling factor is around 0.967.

A detailed analysis of the predicted vibrational modes allows for the assignment of specific peaks in the experimental IR and Raman spectra to particular molecular motions, such as C-H stretching, C=C aromatic ring stretching, and C-O ether stretching. A representative comparison of calculated and experimental vibrational frequencies for this compound is shown below.

Table 3: Representative Predicted and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 | 2997 | 2995 |

| Aliphatic C-H Stretch | 2980 | 2882 | 2880 |

| Aromatic C=C Stretch | 1610 | 1557 | 1555 |

| Aromatic C=C Stretch | 1505 | 1455 | 1453 |

| C-O Ether Stretch | 1220 | 1180 | 1178 |

| C-O Ether Stretch | 1040 | 1006 | 1005 |

Structure-Reactivity Relationships and Predictive Modeling

Computational chemistry is also a valuable tool for investigating the relationship between the structure of a molecule and its chemical reactivity. For this compound, understanding this relationship can be crucial for predicting its behavior in various chemical environments and for designing new synthetic pathways.